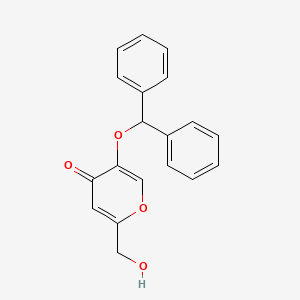

2-(Isobutyrylamino)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides, including 2-(Isobutyrylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound .Aplicaciones Científicas De Investigación

1. Role in Angiotensin II Receptor Agonism

2-(Isobutyrylamino)benzamide derivatives show potential in the modulation of the angiotensin II AT2 receptor. These compounds have been investigated for their role in selective nonpeptide AT(2) receptor agonism, impacting neurite outgrowth in certain cell types (Wallinder et al., 2008).

2. Antimicrobial Applications

A series of benzamide analogues, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These compounds have demonstrated significant biological activity, highlighting their potential in antimicrobial applications (Imramovský et al., 2011).

3. Potential in Melanoma Therapy

Benzamide derivatives, including those related to this compound, have shown promise in melanoma therapy. They have been explored for their cytotoxicity against melanoma cells, offering potential as targeted drug delivery agents for melanoma treatment (Wolf et al., 2004).

4. Application in Designing Single-Molecule Magnets

Benzamide compounds have been used in the synthesis of metalloligands, which are important in designing single-molecule magnets. This research demonstrates the versatility of benzamide derivatives in materials science, particularly in the field of magnetic materials (Costes et al., 2010).

5. Utility in Molecular Docking Studies

Benzamide derivatives have been used in molecular docking studies to explore their interactions with specific biological targets. These studies help in the rational design of novel therapeutic agents, showcasing the importance of benzamides in drug development (Sulistyowaty et al., 2020).

6. Use in Histone Deacetylase Inhibition

Some benzamide derivatives have been investigated for their role as inhibitors of histone deacetylases (HDACs). This application is particularly relevant in the field of cancer and neurodegenerative diseases, where HDAC inhibitors are being explored for therapeutic benefits (Chou et al., 2008).

Direcciones Futuras

The future directions for the research on 2-(Isobutyrylamino)benzamide could involve exploring its potential applications in various fields of research and industry. Additionally, the development of green, rapid, and efficient methods for the synthesis of benzamides could be of considerable importance .

Mecanismo De Acción

Target of Action

2-(Isobutyrylamino)benzamide, also known as 2-IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The primary target of this compound is human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a protein at a site other than the active site, causing a conformational change that increases the protein’s activity. In the case of this compound, it increases the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by this compound affects the glucose metabolic pathway . Glucokinase plays a crucial role in this pathway by converting glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This is a key step in the regulation of carbohydrate metabolism.

Result of Action

The activation of glucokinase by this compound leads to an increase in the conversion of glucose to glucose-6-phosphate . This can potentially lead to a decrease in blood glucose levels, making the compound of interest for the treatment of type-2 diabetes .

Propiedades

IUPAC Name |

2-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKPOMJZEUXBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)